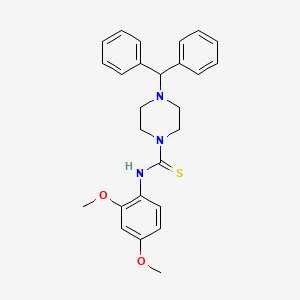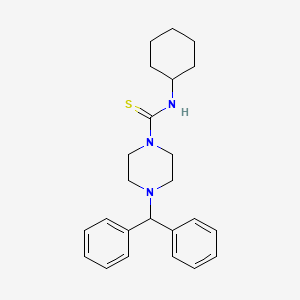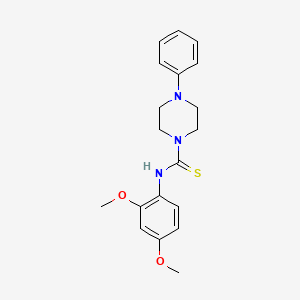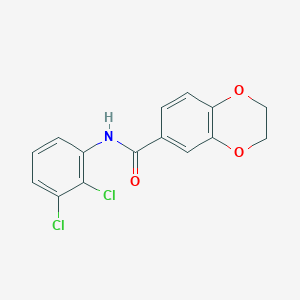![molecular formula C16H14ClN5O3 B3444984 N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B3444984.png)
N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide
描述
N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide, also known as TAK-242, is a small molecule inhibitor that targets Toll-like receptor 4 (TLR4) signaling pathway. This molecule has gained significant attention in the scientific community due to its potential therapeutic applications in various inflammatory diseases.
作用机制
N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide targets the TLR4 signaling pathway, which plays a critical role in the innate immune response to bacterial infections. When TLR4 recognizes bacterial lipopolysaccharides (LPS), it activates a signaling cascade that leads to the production of pro-inflammatory cytokines. N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide binds to a specific site on TLR4 and prevents the activation of this signaling cascade, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases. It reduces the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and improves survival rates in animal models of sepsis and acute lung injury. N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide has also been shown to reduce joint inflammation and bone destruction in animal models of rheumatoid arthritis.
实验室实验的优点和局限性
One of the advantages of N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide is its specificity for the TLR4 signaling pathway. It does not affect other TLRs or the production of anti-inflammatory cytokines. This specificity makes it a valuable tool for studying the role of TLR4 in various inflammatory diseases. However, N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain assays.
未来方向
There are several future directions for the research on N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide. One direction is to study its potential therapeutic applications in other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis. Another direction is to develop more potent and selective inhibitors of the TLR4 signaling pathway. Furthermore, the use of N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide in combination with other anti-inflammatory agents may have synergistic effects and improve its therapeutic efficacy.
科学研究应用
N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including sepsis, acute lung injury, and rheumatoid arthritis. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by blocking the TLR4 signaling pathway. N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide has also been shown to improve survival rates in animal models of sepsis and acute lung injury.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[4-(tetrazol-1-yl)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O3/c1-24-15-7-2-11(8-14(15)17)19-16(23)9-25-13-5-3-12(4-6-13)22-10-18-20-21-22/h2-8,10H,9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZIKNZEZARJLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)N3C=NN=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxyphenyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-(2-methylbenzoyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3444931.png)
![5,7-dimethyl-N-(2-thienylmethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3444940.png)
![2-[(4-methoxyphenoxy)methyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3444948.png)
![2-(4-fluorophenyl)-8,8,10,10-tetramethyl-8,9,10,11-tetrahydropyrido[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3444956.png)
![3-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B3444960.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B3444964.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-furyl)-4(3H)-quinazolinone](/img/structure/B3444971.png)

![3-allyl-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3444991.png)
![3-allyl-2-[(1H-benzimidazol-2-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3444995.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B3445009.png)